Cas no 1822508-67-7 (Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate)

Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate is a fluorinated aromatic compound featuring both amino and nitro functional groups, making it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing nitro and fluorine groups enhances its reactivity in nucleophilic substitution and reduction reactions, while the ester moiety allows for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are valuable for constructing complex molecules. Its crystalline form ensures consistent purity, facilitating precise applications in multi-step syntheses. The compound's stability under standard conditions further supports its utility in laboratory and industrial settings.
Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate structure
1822508-67-7 structure
Product Name:Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
CAS No:1822508-67-7
MF:C9H9FN2O4
MW:228.177165746689
CID:5897263
PubChem ID:165689160
Update Time:2025-06-28

Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 1822508-67-7
    • EN300-1800790
    • methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
    • Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
    • Inchi: 1S/C9H9FN2O4/c1-16-9(13)8(11)6-4-5(12(14)15)2-3-7(6)10/h2-4,8H,11H2,1H3
    • InChI Key: RWUOENJYOHIFBZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C(C(=O)OC)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 228.05463493g/mol
  • Monoisotopic Mass: 228.05463493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 98.1Ų

Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1800790-1g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
1g
$871.0 2023-09-19
Enamine
EN300-1800790-5g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
5g
$2525.0 2023-09-19
Enamine
EN300-1800790-10g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
10g
$3746.0 2023-09-19
Enamine
EN300-1800790-0.05g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
0.05g
$732.0 2023-09-19
Enamine
EN300-1800790-0.1g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
0.1g
$767.0 2023-09-19
Enamine
EN300-1800790-0.25g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
0.25g
$801.0 2023-09-19
Enamine
EN300-1800790-0.5g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
0.5g
$836.0 2023-09-19
Enamine
EN300-1800790-1.0g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
1g
$871.0 2023-06-02
Enamine
EN300-1800790-2.5g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
2.5g
$1707.0 2023-09-19
Enamine
EN300-1800790-5.0g
methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate
1822508-67-7
5g
$2525.0 2023-06-02

Additional information on Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate

Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate (CAS No. 1822508-67-7): A Comprehensive Overview

Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate, identified by its CAS number 1822508-67-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both amino and nitro functional groups, along with a fluoro substituent, makes this molecule a versatile candidate for further investigation.

The molecular structure of Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate consists of an acetate moiety linked to a phenyl ring that is substituted with both a fluoro atom and a nitro group. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug design. The amino group provides a site for further functionalization, while the fluoro and nitro groups contribute to the compound's pharmacokinetic properties, including metabolic stability and binding affinity.

In recent years, there has been growing interest in the development of fluorinated nitroaromatic compounds due to their enhanced biological activity and improved pharmacological profiles. Studies have demonstrated that the introduction of fluorine atoms into aromatic rings can lead to increased metabolic stability and better bioavailability, while nitro groups can serve as pharmacophores that interact with biological targets. The combination of these two substituents in Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate makes it an attractive candidate for further exploration.

Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in drug discovery. Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate has been investigated for its potential role in various therapeutic areas, including oncology, anti-inflammatory treatments, and central nervous system disorders. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, its structural motif resembles known bioactive molecules that target specific cellular processes.

The synthesis of Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired molecular framework efficiently. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography has been crucial in characterizing the compound's structure and confirming its identity.

The pharmacological evaluation of Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate has revealed promising results in preclinical studies. Its ability to interact with biological targets suggests that it may have therapeutic potential in treating various diseases. For example, its interaction with enzymes involved in cancer cell proliferation has been observed, indicating its possible use as an anticancer agent. Additionally, its anti-inflammatory properties have been explored, showing potential in modulating immune responses.

In conclusion, Methyl 2-amino-2-(2-fluoro-5-nitrophenyl)acetate (CAS No. 1822508-67-7) is a compound with significant pharmaceutical promise. Its unique structural features and demonstrated biological activity make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司